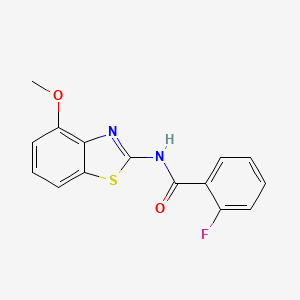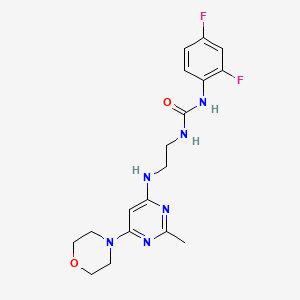![molecular formula C15H12ClFN2O4 B2568983 5-chloro-N-[2-(4-fluorophenoxy)ethyl]-2-nitrobenzamide CAS No. 1173249-41-6](/img/structure/B2568983.png)
5-chloro-N-[2-(4-fluorophenoxy)ethyl]-2-nitrobenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-chloro-N-[2-(4-fluorophenoxy)ethyl]-2-nitrobenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a chloro group, a fluorophenoxyethyl group, and a nitro group attached to a benzamide core
作用机制
Target of Action
The primary target of the compound 5-chloro-N-[2-(4-fluorophenoxy)ethyl]-2-nitrobenzamide is the enzyme protoporphyrinogen oxidase (Protox) . This enzyme plays a crucial role in the biosynthesis of heme and chlorophyll .
Mode of Action
This compound acts by inhibiting the activity of Protox . This inhibition disrupts the normal biosynthetic pathway, leading to the accumulation of protoporphyrin IX, a photodynamic compound . When exposed to light, this compound produces reactive oxygen species that cause lipid peroxidation, leading to cell membrane damage and eventual cell death .
Biochemical Pathways
The compound this compound affects the heme and chlorophyll biosynthetic pathways . The inhibition of Protox leads to the accumulation of protoporphyrin IX, disrupting these pathways . The downstream effects include the production of reactive oxygen species and lipid peroxidation, which cause cell damage .
Result of Action
The molecular and cellular effects of this compound’s action include the disruption of heme and chlorophyll biosynthesis, the production of reactive oxygen species, lipid peroxidation, cell membrane damage, and cell death .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and light exposure can affect its stability and activity. For instance, light exposure is necessary for the photodynamic action of accumulated protoporphyrin IX Additionally, the presence of other chemicals in the environment could potentially interact with the compound, affecting its efficacy
生化分析
Biochemical Properties
It’s structurally similar to 5-chloro-2-(4-fluorophenoxy)benzoic acid , which suggests it might have similar properties
Temporal Effects in Laboratory Settings
There is currently no available information on the temporal effects of 5-chloro-N-[2-(4-fluorophenoxy)ethyl]-2-nitrobenzamide in laboratory settings . Future studies should investigate the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies.
Dosage Effects in Animal Models
No studies have been conducted to date on the dosage effects of this compound in animal models
Transport and Distribution
There is currently no available information on how this compound is transported and distributed within cells and tissues
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-[2-(4-fluorophenoxy)ethyl]-2-nitrobenzamide typically involves multiple steps:
Nitration: The starting material, 5-chlorobenzamide, undergoes nitration using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the 2-position.
Etherification: The nitrobenzamide is then reacted with 4-fluorophenol in the presence of a base such as potassium carbonate and a suitable solvent like dimethylformamide to form the 4-fluorophenoxy derivative.
Alkylation: The final step involves the alkylation of the 4-fluorophenoxy derivative with 2-chloroethylamine under basic conditions to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques such as crystallization and chromatography.
化学反应分析
Types of Reactions
5-chloro-N-[2-(4-fluorophenoxy)ethyl]-2-nitrobenzamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation: The compound can undergo oxidation reactions, particularly at the phenoxyethyl moiety, using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Amines or thiols, base (e.g., sodium hydroxide), solvent (e.g., ethanol).
Oxidation: Potassium permanganate, acidic or basic medium.
Major Products
Reduction: 5-chloro-N-[2-(4-fluorophenoxy)ethyl]-2-aminobenzamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Oxidized derivatives of the phenoxyethyl moiety.
科学研究应用
5-chloro-N-[2-(4-fluorophenoxy)ethyl]-2-nitrobenzamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand its interaction with biological macromolecules and its potential as a biochemical probe.
相似化合物的比较
Similar Compounds
- 5-chloro-N-[2-(4-chlorophenoxy)ethyl]-2-nitrobenzamide
- 5-chloro-N-[2-(4-bromophenoxy)ethyl]-2-nitrobenzamide
- 5-chloro-N-[2-(4-methylphenoxy)ethyl]-2-nitrobenzamide
Uniqueness
5-chloro-N-[2-(4-fluorophenoxy)ethyl]-2-nitrobenzamide is unique due to the presence of the fluorine atom in the phenoxyethyl group. This fluorine atom can significantly influence the compound’s electronic properties, reactivity, and interaction with biological targets, making it distinct from its analogs.
属性
IUPAC Name |
5-chloro-N-[2-(4-fluorophenoxy)ethyl]-2-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClFN2O4/c16-10-1-6-14(19(21)22)13(9-10)15(20)18-7-8-23-12-4-2-11(17)3-5-12/h1-6,9H,7-8H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRPZUVAMFVCETI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCCNC(=O)C2=C(C=CC(=C2)Cl)[N+](=O)[O-])F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClFN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![Methyl 4-((2-(benzo[d]thiazol-2-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)carbamoyl)benzoate](/img/structure/B2568900.png)
![ethyl 6-amino-4-(4-bromo-2-fluorophenyl)-5-cyano-2-{[(3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl]methyl}-4H-pyran-3-carboxylate](/img/structure/B2568901.png)

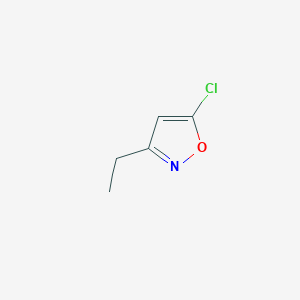
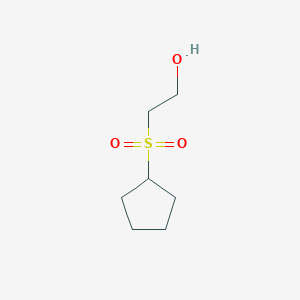
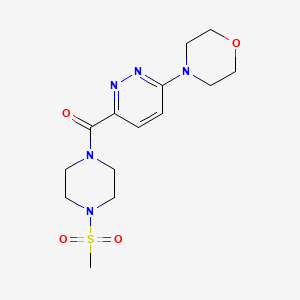

![N'-(3-chloro-4-fluorophenyl)-N-[(1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl]ethanediamide](/img/structure/B2568911.png)
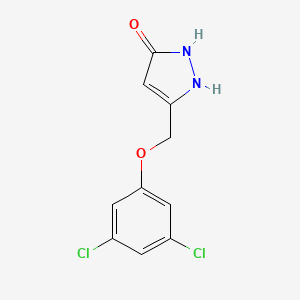
![2-Chloro-1-spiro[2.4]heptan-6-ylethanone](/img/structure/B2568914.png)
![N-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2568915.png)
![N-[(furan-2-yl)methyl]-4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxamide](/img/structure/B2568917.png)
